Dodecyn-3-ol
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Overview
Description
Dodecyn-3-ol: is an organic compound with the molecular formula C12H22O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyn-3-ol can be synthesized through various organic reactions. One common method involves the alkylation of acetylene followed by hydroboration-oxidation . The reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors . The process involves the continuous flow of reactants and the use of automated systems to monitor and control reaction parameters. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dodecyn-3-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the triple bond to a double or single bond.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like or .
Reduction: Employs in the presence of a .
Substitution: Utilizes halogenating agents such as thionyl chloride .
Major Products:
Oxidation: Produces .
Reduction: Yields or .
Substitution: Forms dodecyl halides .
Scientific Research Applications
Dodecyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a for more complex molecules.
Biology: Investigated for its potential .
Medicine: Explored for its role in and .
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Dodecyn-3-ol exerts its effects involves its interaction with molecular targets . The hydroxyl group and triple bond allow it to participate in various chemical reactions , influencing biological pathways and industrial processes . The compound can inhibit enzyme activity or alter cell membrane properties , depending on its application .
Comparison with Similar Compounds
- 3,7,11-Trimethyl-1-dodecyn-3-ol
- 3-Dodecen-1-ol
- 3,7,11-Trimethyl-1-dodecen-3-ol
Uniqueness: Dodecyn-3-ol is unique due to its specific molecular structure and reactivity . The presence of a triple bond and a hydroxyl group makes it versatile for various chemical transformations and applications . Its ability to undergo multiple types of reactions sets it apart from other similar compounds .
Properties
CAS No. |
81929-17-1 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-1-yn-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h2,12-13H,3,5-11H2,1H3 |
InChI Key |
SXHAVBUQMQCRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C#C)O |
Origin of Product |
United States |
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